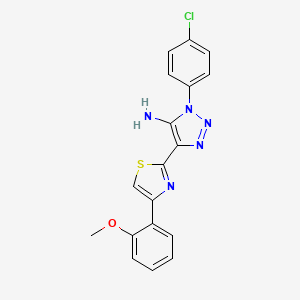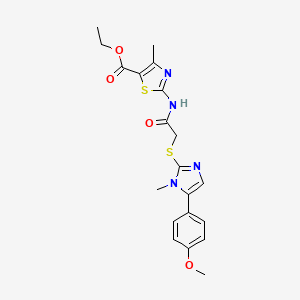![molecular formula C16H19ClN2O3S2 B2410506 N-butyl-3-[(4-chlorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide CAS No. 1251561-97-3](/img/structure/B2410506.png)
N-butyl-3-[(4-chlorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-butyl-3-[(4-chlorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide” is a chemical compound with the molecular formula C16H19ClN2O3S2 . It has an average mass of 386.917 Da and a mono-isotopic mass of 386.052551 Da .
Synthesis Analysis
The synthesis of thiophene derivatives, such as the compound , often involves heterocyclization of various substrates . The reaction can proceed through a radical pathway, with an iminyl radical initially generated by a single-electron-transfer (SET) process .Molecular Structure Analysis
The molecular structure of “this compound” is defined by its molecular formula, C16H19ClN2O3S2 . Further structural analysis would require more specific information or advanced analytical techniques, which are not available in the current resources.Chemical Reactions Analysis
Thiophene-based compounds, like the one , can react with different nucleophiles and electrophiles . The reactivity of these compounds is due to the ambident nucleophilicity of enamines and electrophilicity of enones .Scientific Research Applications
Molecular Structure and Characterization
The molecular structure and characterization of derivatives similar to N-butyl-3-[(4-chlorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide have been explored in various studies. For instance, in a study on N-Butylthiophene-3-carboxamide and its derivatives, the compounds exhibited interesting structural properties, such as the planarity between the N-butylcarboxamide group and the aromatic thiophene ring, and hydrogen bonding forming zigzag chains. These structural features may contribute to the compound's applications in material science or pharmaceuticals (Gable, Laws, & Schiesser, 1997).
Synthesis and Reactivity
The synthesis and reactivity of thiophene derivatives have been widely studied, demonstrating the versatility of these compounds in organic synthesis. A study detailed the synthesis of thiophene-based compounds, revealing their potential in creating a broad range of chemically active molecules. These molecules could serve as intermediates in the development of new materials or as active pharmaceutical ingredients (Mehdhar et al., 2022).
properties
IUPAC Name |
N-butyl-3-[(4-chlorophenyl)-methylsulfamoyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O3S2/c1-3-4-10-18-16(20)15-14(9-11-23-15)24(21,22)19(2)13-7-5-12(17)6-8-13/h5-9,11H,3-4,10H2,1-2H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LITNWAQOFUNQAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=C(C=CS1)S(=O)(=O)N(C)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{1-methyl-2-[(3-methylbenzyl)sulfonyl]-1H-imidazol-5-yl}methanol](/img/structure/B2410428.png)
![4-(4,7,8-Trimethyl-1,3-dioxo-2-propylpurino[7,8-a]imidazol-6-yl)benzenesulfonamide](/img/structure/B2410430.png)

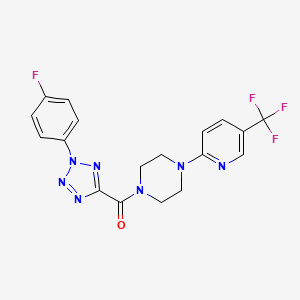
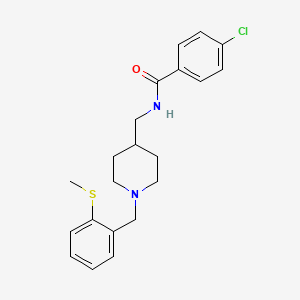
![1-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-methylazetidin-3-amine](/img/structure/B2410436.png)
![cyclopropyl(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)methanone](/img/structure/B2410437.png)
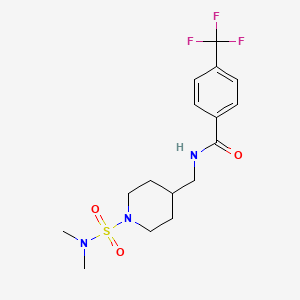
![2-(hydroxyimino)-N-phenyl-3-{2-[4-(trifluoromethoxy)phenyl]hydrazono}butanamide](/img/structure/B2410443.png)

